molecular formula C44H42NO2PS B13658543 (R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13658543
M. Wt: 679.8 g/mol
InChI Key: CXMWLZGKVNFDKL-VFNQWJAUSA-N
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Description

®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a diphenylphosphanyl group, and a xanthene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of ®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the biphenyl and xanthene intermediates, followed by their coupling through a series of reactions. Common methods used in the synthesis include:

    Suzuki-Miyaura Coupling: This reaction is often employed to form the biphenyl linkage. It involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Phosphine Ligand Introduction: The diphenylphosphanyl group is introduced through a reaction with a suitable phosphine reagent.

    Sulfinamide Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and xanthene moieties, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a ligand in various catalytic reactions, including cross-coupling and hydrogenation reactions.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, such as proteins, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:

    ®-3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)propanenitrile: This compound also contains a biphenyl and diphenylphosphanyl group but differs in the presence of a nitrile group.

    ®-(+)-5,5′-Dichloro-2,2′-bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl: This compound has a similar biphenyl structure but includes dichloro and dimethoxy substituents.

The uniqueness of ®-N-((S)-[1,1’-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C44H42NO2PS

Molecular Weight

679.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C44H42NO2PS/c1-43(2,3)49(46)45-40(33-29-27-32(28-30-33)31-17-9-6-10-18-31)36-23-15-24-37-41(36)47-42-38(44(37,4)5)25-16-26-39(42)48(34-19-11-7-12-20-34)35-21-13-8-14-22-35/h6-30,40,45H,1-5H3/t40-,49?/m0/s1

InChI Key

CXMWLZGKVNFDKL-VFNQWJAUSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C7=CC=CC=C7)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C7=CC=CC=C7)NS(=O)C(C)(C)C)C

Origin of Product

United States

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